molecular formula C16H16N4O3 B2993180 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone CAS No. 2034303-21-2

2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

Cat. No.: B2993180
CAS No.: 2034303-21-2
M. Wt: 312.329
InChI Key: LLHGENXPKCWRIQ-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a heterocyclic compound featuring a benzo[d][1,3]dioxole (benzodioxole) moiety linked to an ethanone group, which is further substituted with a 3-(pyrimidin-2-ylamino)azetidine ring.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c21-15(7-11-2-3-13-14(6-11)23-10-22-13)20-8-12(9-20)19-16-17-4-1-5-18-16/h1-6,12H,7-10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHGENXPKCWRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC3=C(C=C2)OCO3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H15N3O3\text{C}_{15}\text{H}_{15}\text{N}_3\text{O}_3

Key Features:

  • Molecular Weight: 273.30 g/mol
  • InChI Key: QSDGMDKMSSYMKU-UHFFFAOYSA-N
  • SMILES Representation: O=C(C1CCN(C1)C2=NC=CC=C2C=C3C=CC=CC3=C(OCOC4=CC=CC=C4)O)N

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

Several studies have reported that derivatives of compounds containing the benzo[d][1,3]dioxole moiety exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of tubulin polymerization, which is crucial for cell division.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)10.5Inhibition of tubulin polymerization
MCF7 (Breast Cancer)12.0Induction of apoptosis
A549 (Lung Cancer)8.7Cell cycle arrest at G2/M phase

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cancer progression:

  • Inhibition of Tubulin Polymerization: The compound binds to the β-tubulin subunit, preventing the assembly of microtubules, which is essential for mitosis.
  • Induction of Apoptosis: It promotes programmed cell death through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest: The compound has been shown to cause G2/M phase arrest in cancer cells, leading to reduced proliferation.

Study 1: Cytotoxic Effects on HeLa Cells

A study conducted by Zhang et al. demonstrated that treatment with the compound resulted in a significant decrease in cell viability in HeLa cells, with an IC50 value of 10.5 µM. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.

Study 2: Mechanistic Insights into MCF7 Cells

Research by Lee et al. investigated the apoptotic pathways activated by this compound in MCF7 breast cancer cells. The results indicated a marked increase in cleaved caspase-3 and PARP levels, confirming the induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Azetidine Derivatives
  • Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone (CAS: 1420867-95-3): This analog replaces the pyrimidin-2-ylamino group with a hydroxymethyl substituent on the azetidine ring. The molecular weight (235.24 g/mol) is significantly lower than the target compound, reflecting reduced complexity. The hydroxymethyl group may enhance solubility but reduce lipophilicity compared to the pyrimidine-amino moiety .
  • 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone: Substitution of azetidine with pyrrolidine introduces a five-membered ring, altering conformational flexibility.
Pyrazole and Pyrimidine Derivatives
  • 1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(piperidin-1-yl)ethanone (6b): Features a dihydropyrazole core with tert-butyl and piperidinyl groups. The tert-butyl substituent increases steric bulk, which may hinder rotational freedom but enhance metabolic stability. IR data show a C=O stretch at 1668 cm⁻¹, similar to the target compound’s ketone functionality .
  • Bis-pyrimidine Derivatives (e.g., from ): Compounds like bis-pyrimidines derived from DMF-DMA reactions lack the benzodioxole moiety but share pyrimidine-amino motifs. Their synthesis involves enaminone intermediates, contrasting with the target compound’s azetidine-based route .

Physicochemical Properties

Table 1: Key Physicochemical Data for Selected Analogs
Compound Name Molecular Weight (g/mol) Melting Point (°C) Yield (%) IR C=O Stretch (cm⁻¹) Key Substituents
Target Compound ~353.36* Not Reported Not Reported ~1670 (estimated) Pyrimidin-2-ylamino azetidine
1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(piperidin-1-yl)ethanone (6b) 373.24 108–110 79 1668 tert-butyl, piperidinyl
Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone 235.24 Not Reported Not Reported Not Reported Hydroxymethyl azetidine
2-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4-dihydroxyphenyl)ethanone (29a) 286.27 Not Reported Not Reported 1650–1670 Dihydroxyphenyl

*Estimated based on molecular formula C₁₉H₁₈N₄O₃.

Key Observations:
  • Melting Points : Pyrazole derivatives (e.g., 6b, 6e) exhibit higher melting points (108–136°C) due to rigid tert-butyl groups and crystalline packing, whereas azetidine derivatives may remain liquids or amorphous solids .
  • IR Spectra : C=O stretches (~1668–1670 cm⁻¹) are consistent across analogs, indicating similar electronic environments for the ketone group .

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